molecular formula C13H17N B2382854 3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287281-03-0

3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2382854
CAS RN: 2287281-03-0
M. Wt: 187.286
InChI Key: NFOGMVOOQTZFLS-UHFFFAOYSA-N
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Description

“3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine” is a compound with the molecular formula C13H17N and a molecular weight of 187.286. It is a derivative of bicyclo[1.1.1]pentane (BCP), a class of compounds that have been demonstrated to be bioisosteres of the phenyl ring . BCPs are being used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc .


Molecular Structure Analysis

The molecular structure of “3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine” is based on the BCP core, which is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . This structure generally offers high passive permeability, high water solubility, and improved metabolic stability .


Chemical Reactions Analysis

The chemical reactions involving BCPs often involve the release of strain. For instance, a general strategy has been developed where spring-loaded, strained C−C and C−N bonds react with amines to allow for the “any-stage” installation of small, strained ring systems . This includes the stereospecific strain-release “cyclopentylation” of amines, alcohols, thiols, carboxylic acids, and other heteroatoms .

Future Directions

The future directions in the research of BCPs include the development of more efficient and versatile synthetic methods . There is also a growing interest in exploring the potential of BCPs in drug discovery, given their unique structural and physicochemical properties .

properties

IUPAC Name

3-(2-ethylphenyl)bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-10-5-3-4-6-11(10)12-7-13(14,8-12)9-12/h3-6H,2,7-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGMVOOQTZFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C23CC(C2)(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine

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